molecular formula C19H25N3O2 B2769488 (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide CAS No. 2223534-30-1

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide

Cat. No. B2769488
CAS RN: 2223534-30-1
M. Wt: 327.428
InChI Key: WHNYMLGDAQFGSW-NVXWUHKLSA-N
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Description

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrrolidine derivative with a unique chemical structure that exhibits promising properties in various biological systems.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and inflammation.
Biochemical and Physiological Effects
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins and contribute to the progression of cancer and inflammation. This compound has also been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide in lab experiments is its unique chemical structure, which exhibits promising properties in various biological systems. This compound has been shown to inhibit the activity of enzymes and receptors that are involved in various diseases, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide. One of the directions is to study its potential use in the treatment of cancer and inflammation. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the progression of these diseases. Another direction is to study its potential use in the treatment of neurological disorders. This compound has been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.

Synthesis Methods

The synthesis of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylacetic acid with (S)-(-)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then subjected to purification by column chromatography to obtain the desired product in high yield and purity.

Scientific Research Applications

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been studied extensively for its potential use in the development of new drugs. This compound has shown promising activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

(3S,4S)-1-benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-11-22(12-16-5-3-2-4-6-16)13-17(15)18(23)21-19(14-20)7-9-24-10-8-19/h2-6,15,17H,7-13H2,1H3,(H,21,23)/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYMLGDAQFGSW-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide

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